1-[(7-Bromoheptyl)oxy]-4-nitrobenzene is an organic compound with the molecular formula and a molecular weight of approximately 316.195 g/mol. It consists of a nitro group attached to a benzene ring, which is further substituted with a heptyl group that includes a bromine atom. This compound is classified under aromatic ethers due to the presence of an ether functional group and is recognized for its potential applications in various scientific fields, including materials science and medicinal chemistry.
The synthesis of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene typically involves the following methods:
The molecular structure of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene features:
BrCCCCCCCOc1ccc(N(=O)=O)cc1.These reactions typically require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism of action for 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene primarily involves:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6